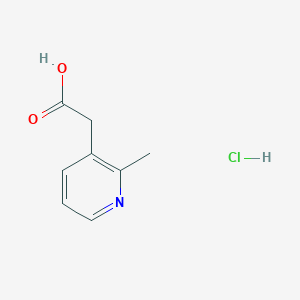

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride

説明

Chemical Identity and Nomenclature

This compound represents a structurally complex heterocyclic compound that combines the fundamental pyridine ring system with carboxylic acid functionality. The base compound, 2-(2-Methylpyridin-3-yl)acetic acid, possesses the molecular formula C8H9NO2 and exhibits a molecular weight of 151.17 grams per mole. The compound is characterized by its systematic International Union of Pure and Applied Chemistry name, which precisely describes the substitution pattern on the pyridine ring and the position of the acetic acid moiety.

The structural identity of this compound can be definitively established through its canonical Simplified Molecular Input Line Entry System representation: CC1=C(C=CC=N1)CC(=O)O. This notation reveals the presence of a methyl group attached to the second carbon of the pyridine ring, with the acetic acid functionality connected to the third carbon position. The International Chemical Identifier string InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) provides additional structural verification and enables precise chemical database searching.

The Chemical Abstracts Service registry number for the base acid form is 179626-66-5, which serves as the primary identifier for this specific molecular structure in chemical databases and regulatory documentation. The compound's nomenclature follows standard organic chemistry conventions, where the pyridine ring serves as the base structure with numbered carbon positions determining the substitution pattern.

| Property | Value |

|---|---|

| Molecular Formula (base) | C8H9NO2 |

| Molecular Weight (base) | 151.17 g/mol |

| Chemical Abstracts Service Number | 179626-66-5 |

| International Union of Pure and Applied Chemistry Name | 2-(2-methylpyridin-3-yl)acetic acid |

| Canonical Simplified Molecular Input Line Entry System | CC1=C(C=CC=N1)CC(=O)O |

The hydrochloride salt form represents a common pharmaceutical and research chemistry practice where the basic nitrogen atom in the pyridine ring forms an ionic interaction with hydrochloric acid. This salt formation typically enhances the compound's water solubility and provides improved stability characteristics compared to the free base form. The hydrochloride derivative would theoretically possess a molecular formula of C8H10ClNO2 with a correspondingly increased molecular weight due to the addition of the hydrochloric acid component.

Historical Development in Heterocyclic Chemistry

The development of pyridine-containing compounds like this compound can be traced through the rich history of heterocyclic chemistry, which began with fundamental discoveries in the nineteenth century. The foundation for understanding pyridine chemistry was established through the pioneering work of Thomas Anderson, who first isolated pyridine in 1849 from bone oil, a product of animal bone pyrolysis. Anderson's methodical approach to characterizing this new compound, which he named pyridine from the Greek word for fire due to its flammable nature, established the groundwork for all subsequent pyridine derivative research.

The structural determination of pyridine itself required decades of careful investigation following Anderson's initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental insight provided the theoretical framework necessary for understanding how substituted pyridines could be systematically modified and functionalized.

The synthetic methodology that enables the preparation of compounds like 2-(2-Methylpyridin-3-yl)acetic acid emerged from several key historical developments. Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives in 1881, establishing reaction conditions that could produce substituted pyridines from relatively simple starting materials. The Hantzsch pyridine synthesis typically employed beta-keto acids, aldehydes, and ammonia derivatives to construct the pyridine ring system with predetermined substitution patterns.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| Pyridine Discovery | 1849 | Thomas Anderson | First isolation from bone oil |

| Structural Proposal | 1869-1871 | Körner and Dewar | Benzene-derived structure theory |

| Hantzsch Synthesis | 1881 | Arthur Rudolf Hantzsch | First systematic pyridine synthesis |

| Chichibabin Method | 1924 | Aleksei Chichibabin | Industrial pyridine production |

The industrial significance of pyridine chemistry advanced substantially with Aleksei Chichibabin's development of an efficient synthetic route in 1924. The Chichibabin pyridine synthesis enabled large-scale production of pyridine derivatives through the condensation of aldehydes, ketones, and ammonia under controlled conditions. This breakthrough provided the foundation for modern pharmaceutical and agrochemical applications of pyridine-containing compounds.

The evolution of heterocyclic chemistry has demonstrated that pyridine derivatives possess unique electronic properties due to the nitrogen atom's influence on the aromatic system. The nitrogen atom in pyridine creates an electron-deficient aromatic system compared to benzene, which fundamentally alters the compound's reactivity patterns. This electronic modification enables selective functionalization reactions that can introduce acetic acid moieties at specific ring positions, as exemplified in 2-(2-Methylpyridin-3-yl)acetic acid.

Modern synthetic approaches to compounds like 2-(2-Methylpyridin-3-yl)acetic acid benefit from decades of methodological refinement in heterocyclic chemistry. Contemporary synthetic routes often employ transition metal catalysis, advanced protecting group strategies, and precise regioselective reaction conditions to achieve the desired substitution patterns. The historical progression from Anderson's initial discovery through modern synthetic methodology illustrates the cumulative nature of chemical knowledge development and its application to increasingly complex molecular targets.

特性

IUPAC Name |

2-(2-methylpyridin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h2-4H,5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXJRNMJNVEUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-35-3 | |

| Record name | 2-(2-methylpyridin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method 1: Direct Alkylation of 2-Methylpyridine

- Starting with 2-methylpyridine (3-methylpyridine), the key step involves alkylation with chloroacetic acid derivatives or related reagents.

- Typically, a nucleophilic substitution reaction occurs where the methyl group on the pyridine ring is functionalized to introduce the acetic acid side chain.

- Formation of 2-(2-Methylpyridin-3-yl)acetic acid intermediate.

- Hydrochloride salt obtained via treatment with HCl in the final step.

Method 2: Multi-step Synthesis via Pyridine Derivatives (Patented Process)

- This approach, as described in a Chinese patent, employs vinylpyridine as raw material, which undergoes a two-step process involving reaction with morpholine and sulfur, followed by hydrolysis to produce the target acid hydrochloride.

3-vinylpyridine + morpholine + sulfur → 3-pyridylthioacetyl morpholine

3-pyridylthioacetyl morpholine + HCl → 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride

| Parameter | Typical Conditions | References |

|---|---|---|

| Raw material | 3-vinylpyridine | |

| Reagents | Morpholine, sulfur, HCl | |

| Solvent | Water or alcohol | |

| Temperature | 20–70°C | |

| Reaction time | 2–12 hours |

- Shortened synthesis pathway (only two steps).

- High yields (>86%).

- Simplified operation and improved product quality.

Method 3: Hydrolysis and Decarboxylation of Pyridine Derivatives

- Involves starting from pyridine derivatives such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine.

- Use of reagents like POCl₃, TEA, and various catalysts to introduce the acetic acid group.

- Final hydrolysis yields the hydrochloride salt.

| Parameter | Typical Conditions | References |

|---|---|---|

| Reagents | POCl₃, TEA, sodium bicarbonate | |

| Solvent | Dichloromethane, toluene | |

| Temperature | 0–110°C | |

| Time | 0.5–12 hours |

- Efficient formation of the target compound with high purity.

Notes on Reaction Optimization and Purity

- Temperature control is critical during alkylation and hydrolysis to prevent side reactions.

- Use of activated carbon during hydrolysis improves product decolorization.

- Crystallization and drying steps are essential for obtaining high-purity hydrochloride salts.

- Yield enhancement can be achieved by optimizing solvent choice and reaction time.

Summary and Recommendations

The most efficient and industrially viable method for preparing This compound involves the direct alkylation of 2-methylpyridine derivatives with chloroacetic acid or related reagents, followed by salt formation with hydrochloric acid. Alternatively, the innovative two-step route starting from vinylpyridine, as patented, offers advantages in yield, simplicity, and environmental impact.

For large-scale synthesis, the patented process involving vinylpyridine, morpholine, and sulfur is recommended due to its shorter reaction pathway, higher yield, and operational simplicity. However, the classical alkylation route remains a robust and well-established method suitable for laboratory synthesis and small-scale production.

化学反応の分析

Types of Reactions

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

作用機序

The mechanism of action of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between 2-(2-methylpyridin-3-yl)acetic acid hydrochloride and analogous compounds:

*Target compound; †Estimated based on structural modifications (methyl group increases lipophilicity, reducing solubility and bioavailability).

Key Observations:

- -0.84) .

- Ring Modifications : Compounds like 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid HCl () exhibit fused heterocyclic systems, significantly altering electronic properties and biological interactions .

- Positional Isomerism : 2-(6-Ethoxypyridin-2-yl)acetic acid HCl () demonstrates how substituent position (2- vs. 3-pyridinyl) and functional groups (ethoxy vs. methyl) influence molecular weight and reactivity .

生物活性

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and an acetic acid moiety. This specific structure is believed to influence its biological activity, particularly in enzyme interactions and receptor binding.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of the methyl group on the pyridine ring may enhance the compound's lipophilicity, facilitating its ability to penetrate biological membranes and bind to target proteins. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of pyridine have demonstrated significant antibacterial and antifungal activities against various strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that this compound may exhibit similar antimicrobial efficacy, although specific data for this compound is limited.

Neuroprotective Activity

Preliminary research indicates that compounds with structural similarities may possess neuroprotective effects. For example, studies on related acetic acid derivatives have shown inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (%) | Neuroprotective Model |

|---|---|---|

| Compound A | 85% | Glutamate-induced damage |

| Compound B | 78% | Salsolinol-induced damage |

These results suggest potential neuroprotective applications for this compound, warranting further investigation.

Case Studies

- Antibacterial Studies : A study evaluated various pyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyridine ring significantly enhanced antimicrobial activity, suggesting that this compound could be effective against resistant bacterial strains.

- Neuroprotective Research : In a model simulating oxidative stress conditions associated with neurodegeneration, compounds similar to 2-(2-Methylpyridin-3-yl)acetic acid showed reduced cell death rates and decreased oxidative stress markers, highlighting their potential as therapeutic agents in neuroprotection.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride?

To ensure structural fidelity and purity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA). UV detection at 254 nm is optimal for pyridine derivatives. Purity >98% is achievable, as validated for structurally similar pyridinyl acetic acids .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm the methylpyridinyl and acetic acid moieties. Compare spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve ambiguities.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode verifies the molecular ion peak ([M+H]⁺) and hydrochloride adducts.

Q. What solvent systems are optimal for recrystallizing this compound to enhance purity?

Hydrochloride salts of pyridine derivatives typically dissolve in polar solvents like ethanol, methanol, or water. Recrystallization can be achieved using a mixed solvent system:

Dissolve the compound in minimal hot ethanol.

Gradually add deionized water until cloudiness appears.

Cool to 4°C for 12 hours to precipitate pure crystals.

Monitor yield and purity via HPLC .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent eye/skin contact .

- Ventilation: Use a fume hood to avoid inhalation of dust or vapors. Store in a tightly sealed container in a well-ventilated area .

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

- Temperature Control: Maintain the reaction at 0–5°C during acetylation to minimize side reactions (e.g., over-alkylation).

- Catalyst Selection: Use N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with N-hydroxysuccinimide (NHS) to enhance coupling efficiency, as demonstrated for pyridine derivatives .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC to isolate the target compound from impurities like unreacted precursors .

Q. How does the methyl group at the 2-position of the pyridine ring influence reactivity in nucleophilic substitutions?

The methyl group introduces steric hindrance, reducing accessibility to the pyridine nitrogen. This decreases reactivity in SN2 reactions but stabilizes intermediates in SN1 mechanisms. Computational modeling (e.g., DFT calculations) can predict regioselectivity, validated by comparing experimental kinetic data with in silico results .

Q. What strategies resolve discrepancies in spectroscopic data for structural analogs?

- Multi-Technique Validation: Cross-reference NMR, IR, and MS data with computational predictions (e.g., Gaussian or ORCA). For example, IR peaks near 1700 cm⁻¹ confirm the carboxylic acid group, while NMR coupling constants distinguish regioisomers.

- X-ray Crystallography: Resolve ambiguous structures definitively. For hydrochloride salts, ensure proper counterion inclusion in the crystal lattice .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

Q. What in silico methods predict biological target interactions, and how do they align with experimental data?

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., kinases or carboxylases). Validate predictions with surface plasmon resonance (SPR) binding assays, as applied to pyridine-based aptamers .

- Quantitative Structure-Activity Relationship (QSAR): Train models on pyridine derivative datasets to predict IC₅₀ values. Cross-check with in vitro enzyme inhibition assays .

Q. How can researchers address low yields in acetylation reactions of pyridine derivatives?

Q. What advanced analytical techniques quantify trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。